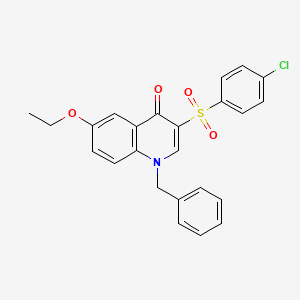
1-Benzyl-3-(4-chlorophenyl)sulfonyl-6-ethoxyquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Benzyl-3-(4-chlorophenyl)sulfonyl-6-ethoxyquinolin-4-one is a chemical compound with the linear formula C24H17ClN4O3S . It has a molecular weight of 476.945 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is defined by its linear formula C24H17ClN4O3S . The compound has a CAS Number of 606948-06-5 . For a more detailed analysis of the molecular structure, one would typically use spectral data (UV-Vis, FT-IR, MS, 1 H- and 13 C-NMR) and elemental analysis .Scientific Research Applications
Synthesis and Chemical Characterization
The synthesis and characterization of quinoline derivatives are a significant area of study due to their potential applications in medicinal chemistry and materials science. One such area involves the development of novel quinazoline and quinoline compounds as antimicrobial agents, highlighting the utility of sulfonyl and ethoxy functional groups in enhancing biological activity. In particular, the reaction of ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate with hydrazine hydrate indicates the versatility of chlorophenyl sulfonyl quinolines in synthesizing compounds with potential antimicrobial properties (Desai, Shihora, & Moradia, 2007).
Nonlinear Optical Properties
Research into the nonlinear optical properties of quinoline derivatives, including those with sulfonyl groups, has shown promising results for optical limiting applications. The synthesis of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonate compounds and their characterization through various spectroscopic methods have revealed potential candidates for such technologies, demonstrating the importance of sulfonyl and ethoxy groups in modulating optical behaviors (Ruanwas et al., 2010).
Anticancer Activity
The synthesis and evaluation of new sulfonamide derivatives, incorporating quinoline moieties, for their pro-apoptotic effects on cancer cells underscore the potential therapeutic applications of these compounds. By activating p38/ERK phosphorylation, these derivatives can significantly reduce cell proliferation and induce the expression of pro-apoptotic genes, highlighting a promising avenue for cancer treatment research (Cumaoğlu et al., 2015).
Catalytic and Synthetic Applications
The development of novel catalysts for promoting synthesis reactions, such as the one-pot synthesis of hexahydroquinolines, illustrates the role of sulfonyl and ethoxy-bearing quinoline derivatives in facilitating efficient and high-yield chemical transformations. Such catalysts can significantly impact the field of synthetic organic chemistry by offering reusable and high-performance catalytic systems (Goli-Jolodar, Shirini, & Seddighi, 2016).
Luminescent Materials
The study of zinc(II) and cadmium(II) complexes based on substituted 8-hydroxyquinoline ligands, including those with sulfonyl and ethoxy groups, has shown that these compounds exhibit strong yellow-orange luminescence. This research opens the door to their application as luminescent materials in various optical devices, highlighting the importance of structural modification in tuning the photophysical properties of such complexes (Tan et al., 2018).
Properties
IUPAC Name |
1-benzyl-3-(4-chlorophenyl)sulfonyl-6-ethoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4S/c1-2-30-19-10-13-22-21(14-19)24(27)23(16-26(22)15-17-6-4-3-5-7-17)31(28,29)20-11-8-18(25)9-12-20/h3-14,16H,2,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCVRLVHYOEEQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-(2-{[(4-methylphenyl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B2706846.png)
![N-[6-(4-fluorophenoxy)pyridin-3-yl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2706849.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-chlorobenzyl)oxalamide](/img/structure/B2706853.png)
![(E)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2706854.png)
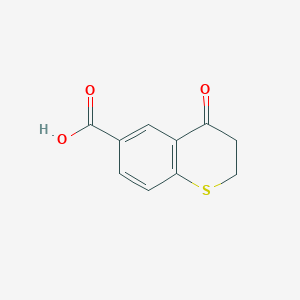
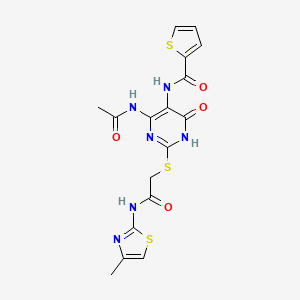
![N-[4-amino-3-(trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B2706857.png)
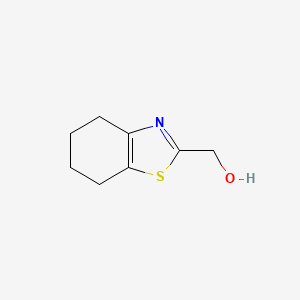

![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2706865.png)
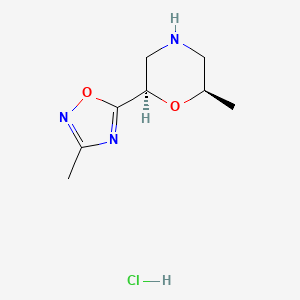
![1-(2,4-dichlorophenyl)-N-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2706868.png)
![N-(4-fluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2706869.png)
